ミクロブタニル

概要

説明

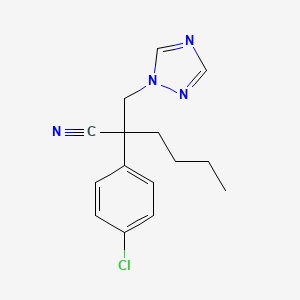

ミクロブタニル: は、化学式C15H17ClN4を持つ有機化合物です。淡黄色の固体として存在します。この化合物は、トリアゾール系殺菌剤 のクラスに属し、様々な植物病原体に対して保護的および治療的効果が知られています。 具体的には、ミクロブタニルは、真菌細胞膜の重要な構成要素であるエルゴステロール の生合成を阻害します .

2. 製法

a. 2-ブチル-2-(4-クロロフェニル)アセトニトリルの合成:- 4-クロロフェニルアセトニトリルとクロロブタンから開始します。

- これらを相間移動触媒と混合し、混合物を加熱します。

- 反応混合物に水酸化ナトリウム(NaOH)溶液を加えます。

- 発熱反応が起こり、温度は1時間かけて80℃まで上昇します。

- 混合物を60℃に冷却し、6時間反応を続けます。

- 希塩酸(HCl)で中和し、洗浄、分離、蒸留して、収率85%の2-ブチル-2-(4-クロロフェニル)アセトニトリルを得ます。

- 2-ブチル-2-(4-クロロフェニル)アセトニトリルを調製します。

- テトラブチルアンモニウムブロミドの存在下、臭化メチルブロミドとジメチルスルホキシド(DMSO)と反応させます。

- 50℃で8時間、50%水酸化ナトリウム(NaOH)溶液を加えます。

- 冷却後、酸で中和し、洗浄、抽出、蒸留して、収率46%のミクロブタニルを得ます .

科学的研究の応用

Myclobutanil finds applications in:

Broad-spectrum fungicides: Effective against powdery mildew, rust, black spot, and other fungal diseases in crops.

Sterol demethylation inhibitor: It targets the ergosterol biosynthesis pathway in fungi.

Seed treatment: Used to protect seeds from pathogens like smut and bunt.

作用機序

ミクロブタニルは、エルゴステロール合成に関与する酵素CYP51 を阻害します。エルゴステロールの生成を阻害することで、真菌細胞膜を弱体化させ、細胞死を引き起こします。

6. 類似の化合物との比較

ミクロブタニルのユニークな点は、その効力、安全性、および作用の長期持続性にあります。 類似の化合物には、テブコナゾール とプロピコナゾール があります .

生化学分析

Biochemical Properties

Myclobutanil interacts with the enzyme cytochrome P450 14α-demethylase (CYP51), inhibiting the biosynthesis of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, impairing fungal growth, development, and reproduction .

Cellular Effects

Myclobutanil’s inhibition of ergosterol biosynthesis has significant effects on cellular processes. By disrupting the fungal cell membrane’s integrity, it affects cell function, including impacts on cell signaling pathways and cellular metabolism . High doses of Myclobutanil can affect the soil environment, indicating its potential impact on microbial cells .

Molecular Mechanism

Myclobutanil exerts its effects at the molecular level primarily through its interaction with the enzyme CYP51. It acts as a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . This interaction disrupts the fungal cell membrane, leading to the impairment of fungal growth, development, and reproduction .

Temporal Effects in Laboratory Settings

The effects of Myclobutanil change over time in laboratory settings. The degradation half-life of Myclobutanil in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments . The persistence of Myclobutanil in various soil types was determined under both laboratory and field conditions, and the reported dissipation half-life (DT 50) values ranged from 11.0–19.2 days up to 574 days in anaerobic soil .

Dosage Effects in Animal Models

The effects of Myclobutanil vary with different dosages in animal models. It is classified as a moderately toxic class II compound due to its effects on antioxidant enzyme genes and animal malondialdehyde levels . The degradation half-life of Myclobutanil in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments .

Metabolic Pathways

Myclobutanil is involved in the metabolic pathway of ergosterol biosynthesis. It interacts with the enzyme CYP51, inhibiting the biosynthesis of ergosterol . Both enantiomers of Myclobutanil were able to bind to the active sites of dehydrogenase, phosphatase, and protease, with higher interacting energies observed for (S)-Myclobutanil .

Transport and Distribution

Myclobutanil is transported and distributed within cells and tissues. The enantiomer fractions (EFs) were less than 0.5 with time in the liver, kidney, heart, lung, and testis, suggesting preferential enrichment of (-)-Myclobutanil in these tissues .

Subcellular Localization

Given its role in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, it can be inferred that Myclobutanil likely interacts with cellular components at the membrane level .

準備方法

a. Synthesis of 2-Butyl-2-(4-chlorophenyl)acetonitrile:

- Start with 4-chlorophenylacetonitrile and chlorobutane.

- Combine them with a phase-transfer catalyst and heat the mixture.

- Add sodium hydroxide (NaOH) solution to the reaction mixture.

- The exothermic reaction occurs, and the temperature is raised to 80°C for 1 hour.

- Cool the mixture to 60°C and continue the reaction for 6 hours.

- Neutralize with dilute hydrochloric acid (HCl), wash, separate, and distill to obtain 2-butyl-2-(4-chlorophenyl)acetonitrile with an 85% yield.

- Prepare 2-butyl-2-(4-chlorophenyl)acetonitrile.

- React it with bromomethylbromide and dimethyl sulfoxide (DMSO) in the presence of tetrabutylammonium bromide.

- Add 50% sodium hydroxide (NaOH) solution at 50°C for 8 hours.

- After cooling, neutralize with acid, wash, extract, and distill to obtain Myclobutanil with a yield of 46% .

化学反応の分析

ミクロブタニルは、酸化、還元、置換などの様々な反応を起こします。一般的な試薬と条件には、NaOH、HCl、DMSOなどがあります。生成される主要な生成物は、特定の反応条件によって異なります。

4. 科学研究への応用

ミクロブタニルは、以下のような分野で応用されています。

広域スペクトル殺菌剤: うどんこ病、さび病、黒星病など、作物の様々な真菌病に対して効果的です。

ステロール脱メチル化阻害剤: 真菌のエルゴステロール生合成経路を標的としています。

種子処理剤: いもち病や裸麦病などの病原体から種子を保護するために使用されます。

類似化合物との比較

Myclobutanil’s uniqueness lies in its efficacy, safety, and long duration of action. Similar compounds include tebuconazole and propiconazole .

特性

IUPAC Name |

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJKXKUJVSEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024315 | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

202 to 208 °C at 1 mm Hg | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |

| Record name | Myclobutanil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid., Light yellow crystals | |

CAS No. |

88671-89-0 | |

| Record name | MYCLOBUTANIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myclobutanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88671-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myclobutanil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088671890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myclobutanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-butyl-α-(4-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCLOBUTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T1JTM6KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 to 68 °C | |

| Record name | MYCLOBUTANIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。